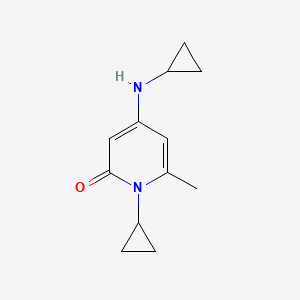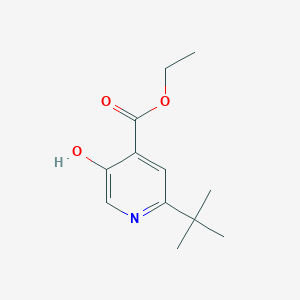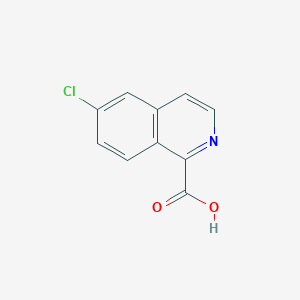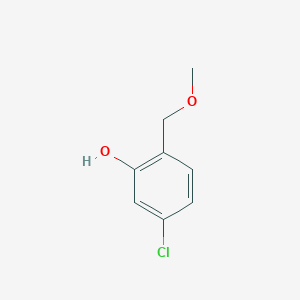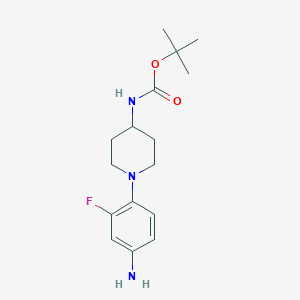![molecular formula C24H16N2 B1467890 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1024598-06-8](/img/structure/B1467890.png)
11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole
Vue d'ensemble
Description
“11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” is a chemical compound with the molecular formula C24H16N2 . It has a molecular weight of 332.4 g/mol . This compound is an isomer of indole [3,2-b]carbazole . It has good planarity, high thermal stability, and excellent photophysical properties .
Molecular Structure Analysis
The molecular structure of “11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” has been analyzed using Density Functional Theory (DFT) calculations . The frontier molecular orbital energy levels of the compounds have been characterized at the B3LYP/6-31G (d) level .
Physical And Chemical Properties Analysis
“11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” has a molecular weight of 332.4 g/mol . It has a computed XLogP3-AA value of 6.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 332.131348519 g/mol . The topological polar surface area is 20.7 Ų .
Applications De Recherche Scientifique
1. Synthesis and Characterization
A variety of methods have been developed to synthesize 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole and its derivatives. These include double Fischer indolization, condensation with aldehydes, and Pd-mediated cyclization processes. Notably, these methods have led to the synthesis of compounds like 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, an efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999). Additionally, the synthesis of novel derivatives through various chemical modifications has been reported, enhancing the understanding of their photophysical and electrochemical properties (Gu et al., 2009).
2. Applications in Organic Light Emitting Devices (OLEDs)
Indolo[3,2-b]carbazole derivatives, including those related to 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole, have been synthesized for application in blue OLEDs. These compounds exhibit strong blue emissions and have been used in devices demonstrating high brightness and efficiency. Their thermal stability, photophysical, and electrochemical properties are pivotal for their performance in OLEDs (Yang et al., 2021).
3. Photophysical and Electrochemical Properties
The study of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole derivatives has led to insights into their photophysical and electrochemical properties. This includes the synthesis and characterization of methoxyphenyl-substituted derivatives, revealing their electrochemical stability and varied molecular properties, which are significant for various technological applications (Simokaitienė et al., 2012).
4. Role in Organic Electronics and Photovoltaics
The derivatives of 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole have been explored for their potential in organic electronics and photovoltaics. Their structural and electronic properties make them suitable as hole-transport materials in devices like OLEDs and dye-sensitized solar cells. Research in this area focuses on optimizing their performance by modifying their molecular structures (Hu et al., 2000).
Propriétés
IUPAC Name |
12-phenyl-11H-indolo[2,3-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-11-18(22)20-15-14-19-17-10-4-6-12-21(17)25-23(19)24(20)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOQUQIVSMWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole | |
CAS RN |
1024598-06-8 | |
| Record name | 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)
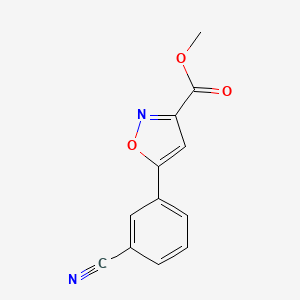

![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)
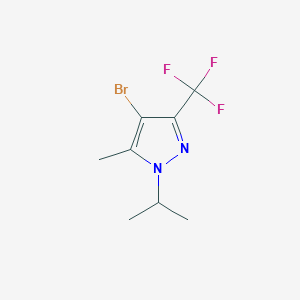
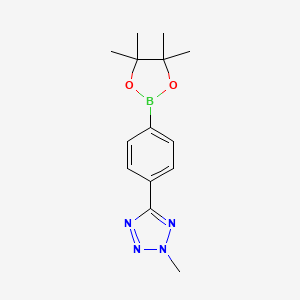
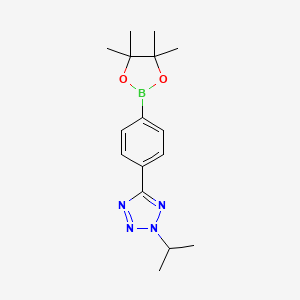
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
